molecular formula C10H10O B8478368 1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

1,2,3,4-Tetrahydro-2,3-epoxynaphthalene

Cat. No. B8478368
M. Wt: 146.19 g/mol
InChI Key: KXSWSFNGQCBWQA-UHFFFAOYSA-N
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Patent
US04018773

Procedure details

Reaction of a 5,8-dihydronaphthalene derivative having the structure ##STR22## with m-chloroperbenzoic acid yields a 6,7-epoxy-5,6,7,8-tetrahydronaphthalene derivative of formula II. The reaction can be carried out by mixing m-chloroperbenzoic acid with a solution of a 5,8-dihydronaphthalene derivative in an organic solvent, e.g., ethyl acetate. The resulting mixture is added to a mixture of ethyl ether and aqueous sodium bicarbonate and mixed to form the 6,7-epoxy-5,6,7,8-tetrahydronaphthalene derivative of formula II.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH:8]=[CH:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:19])C=1>>[O:19]1[CH:8]2[CH:7]1[CH2:6][C:5]1[CH:4]=[CH:3][CH:2]=[CH:1][C:10]=1[CH2:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2CC=CCC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2CC=3C=CC=CC3CC21
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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